molecular formula C13H15N3OS2 B5687477 N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea

N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea

Cat. No. B5687477
M. Wt: 293.4 g/mol
InChI Key: QDNKUYDJLKEMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea, also known as DMTU, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea exerts its effects by inhibiting the activity of nitric oxide synthase (NOS), which is an enzyme that produces nitric oxide (NO). NO is a signaling molecule that plays a role in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting NOS, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea reduces the production of NO, leading to its various physiological effects.
Biochemical and Physiological Effects
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has been shown to have various biochemical and physiological effects. In plants, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea increases photosynthesis, enhances stress tolerance, and improves growth and yield. In animals, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea in lab experiments is its ability to inhibit NOS specifically, allowing researchers to study the effects of NO on various physiological processes. However, one limitation is that N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea. In the field of agriculture, further studies are needed to determine the optimal dosage and application methods for enhancing plant growth and yield. In the field of medicine, more research is needed to determine the potential therapeutic applications of N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea, including its effects on various neurological disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea in both plants and animals.
Conclusion
In conclusion, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. Its ability to inhibit NOS specifically makes it a valuable tool for studying the effects of NO on various physiological processes. While further research is needed to determine its optimal dosage and application methods, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has the potential to be a valuable tool for enhancing plant growth and yield and for developing new therapies for various neurological disorders.

Synthesis Methods

N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-amino-4,5-dimethylthiazole with carbon disulfide to form 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile. This intermediate is then reacted with 2-methylphenyl isocyanate to form N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea.

Scientific Research Applications

N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has been studied for its potential applications in various scientific fields. In the field of agriculture, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has been shown to improve plant growth and yield by increasing photosynthesis and enhancing stress tolerance. In the field of medicine, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has been studied for its potential anti-inflammatory, antioxidant, and neuroprotective effects.

properties

IUPAC Name

1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-8-6-4-5-7-10(8)14-12(17)15-11-9(2)16(3)13(18)19-11/h4-7H,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNKUYDJLKEMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(N(C(=S)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea

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